An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in FDA-approved drugs and countless clinical candidates.[2] Its value stems from its metabolic stability, its capacity to act as both a hydrogen bond donor and acceptor, and the ease with which its substitution pattern can be modified to fine-tune pharmacological properties.
This guide provides a comprehensive technical overview of a specific, high-value derivative: 5-(2-chlorophenyl)-1H-pyrazol-3-amine. We will delve into its chemical identity, synthesis, mechanistic role as a kinase inhibitor, and provide field-proven experimental protocols for its characterization.
Section 1: Compound Identification and Chemical Properties
A critical aspect of working with substituted pyrazoles is understanding their potential for tautomerism. 5-(2-chlorophenyl)-1H-pyrazol-3-amine exists in equilibrium with its tautomer, 3-(2-chlorophenyl)-1H-pyrazol-5-amine. Throughout this guide, we will use these names interchangeably, as they typically represent the same chemical entity in solution.
While a unique CAS Registry Number for the unsubstituted 5-(2-chlorophenyl)-1H-pyrazol-3-amine is not consistently cited across major databases, closely related isomers and derivatives are well-documented. For reference, the para-substituted isomer, 5-(4-chlorophenyl)-1H-pyrazol-3-amine, is assigned CAS number 78583-81-0.[3] Researchers should verify the identity of any commercial sample through analytical characterization.
Table 1: Core Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | N/A |
| Synonym(s) | 3-(2-chlorophenyl)-1H-pyrazol-5-amine | N/A |
| Molecular Formula | C₉H₈ClN₃ | N/A |
| Molecular Weight | 193.63 g/mol | [3] |
| Monoisotopic Mass | 193.04068 Da | [4] |
| Predicted XlogP | 2.2 | [4] |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
(Note: Properties are based on the molecular formula and data from closely related isomers, as a specific entry for the 2-chloro isomer is not comprehensively detailed in public databases.)
Section 2: Synthesis and Characterization
The most direct and widely adopted method for synthesizing 3-amino-5-aryl pyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] This approach is efficient and versatile, allowing for the introduction of various aryl groups.
Causality of the Synthesis: The reaction mechanism hinges on the nucleophilicity of hydrazine. Hydrazine hydrate attacks the more electrophilic ketone carbonyl of the β-ketonitrile precursor, 3-(2-chlorophenyl)-3-oxopropanenitrile. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. The subsequent dehydration and tautomerization yield the stable aromatic pyrazole ring. The use of a protic solvent like ethanol facilitates the proton transfer steps required for the condensation and dehydration.
Caption: General workflow for the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
Section 3: Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 3-aminopyrazole scaffold is a highly effective "hinge-binder" for protein kinases, which are critical regulators of cell signaling and frequent targets in oncology and inflammatory disease.[2][6] Derivatives of 5-(2-chlorophenyl)-1H-pyrazol-3-amine have shown significant promise as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).
Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis
RIPK1 is a serine/threonine kinase that acts as a central node in cellular signaling pathways, particularly those initiated by tumor necrosis factor-alpha (TNF-α). Under certain conditions, aberrant activation of RIPK1 can trigger a form of programmed inflammatory cell death called necroptosis. This process is implicated in the pathology of numerous inflammatory conditions, including inflammatory bowel disease, as well as ischemia-reperfusion injury and neurodegenerative diseases.
Small molecule inhibitors based on the 5-aryl-1H-pyrazol-3-amine scaffold can bind to the ATP-binding pocket of RIPK1, preventing the phosphorylation events necessary for its activation and the subsequent recruitment of downstream effectors like RIPK3 and MLKL. This inhibition effectively blocks the necroptotic signaling cascade, thereby reducing inflammation and cell death. The 2-chlorophenyl group occupies a hydrophobic pocket within the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a pyrazole derivative.
Section 4: Experimental Protocol: In Vitro RIPK1 Kinase Assay
To validate the inhibitory potential of 5-(2-chlorophenyl)-1H-pyrazol-3-amine or its derivatives, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.
Materials:
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Recombinant human RIPK1 enzyme
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Myelin Basic Protein (MBP) substrate
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ATP solution
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Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
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Test Compound (5-(2-chlorophenyl)-1H-pyrazol-3-amine) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
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White, opaque 384-well assay plates
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Multichannel pipettes
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Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
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Compound Preparation:
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Prepare a 10 mM stock solution of the test compound in 100% DMSO.
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Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 1 mM to 10 nM).
-
Finally, dilute these stocks into Kinase Assay Buffer to create 4X final assay concentrations. The final DMSO concentration in the well should not exceed 1%.
-
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of Kinase Assay Buffer to "blank" (no enzyme) control wells.
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Add 5 µL of the 4X Test Compound dilutions to the "inhibitor" wells.
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Add 5 µL of 4X DMSO control (at the same percentage as the compound wells) to "positive control" (100% activity) wells.
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Prepare a Master Mix containing ATP and MBP substrate in Kinase Assay Buffer. Add 10 µL to all wells. (Final concentrations might be 10 µM ATP and 0.2 mg/mL MBP).
-
Prepare a 2X solution of RIPK1 enzyme in Kinase Assay Buffer (e.g., 10 ng/µL).
-
-
Initiating the Kinase Reaction:
-
To initiate the reaction, add 5 µL of the 2X RIPK1 enzyme solution to the "positive control" and "inhibitor" wells. Do not add enzyme to the "blank" wells.
-
The final reaction volume is 20 µL.
-
Shake the plate gently for 30 seconds.
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Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Following the incubation, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Subtract the average signal from the "blank" wells from all other measurements.
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Calculate the percent inhibition for each compound concentration relative to the "positive control" (0% inhibition) and "blank" (100% inhibition).
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Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 5-(2-chlorophenyl)-1H-pyrazol-3-amine is not widely available, data from closely related aminopyrazole compounds suggest the following precautions:
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Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
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Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]
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Wang, Y., et al. (2023). Molecular dynamics simulation study on the inhibitory mechanism of RIPK1 by 4,5-dihydropyrazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]
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Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
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BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit (96-well). Retrieved from BPS Bioscience website. [Link]
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Zheng, M., et al. (n.d.). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B. [Link]
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Bai, L., et al. (2025). Development and Preclinical Evaluation of Novel F-18-Labeled Dihydropyrazole RIPK1 PET Tracers for Neuroinflammation Imaging. ACS Central Science. [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Receptor Interacting Serine Threonine Kinase 1 (RIPK1). Retrieved from Cloud-Clone Corp website. [Link]
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BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved from BellBrook Labs website. [Link]
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BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
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PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from National Center for Biotechnology Information website. [Link]
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PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]
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PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(4-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]
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Schepetkin, I. A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8563. [Link]
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Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1084-1117. [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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PubChemLite. (n.d.). 3-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]
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Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(1), 74. [Link]
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